

Technical Support Center: Managing Dimethomorph Resistance in Plasmopara viticola

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Compound of Interest

Compound Name: Dimethomorph

Cat. No.: B1233494

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing **Dimethomorph** resistance in *Plasmopara viticola*, the causal agent of grapevine downy mildew.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of **Dimethomorph** resistance in *Plasmopara viticola*?

A1: The primary mechanism of resistance to **Dimethomorph**, a Carboxylic Acid Amide (CAA) fungicide, is a target site modification.^[1] Specifically, a single nucleotide polymorphism (SNP) in the cellulose synthase 3 gene (PvCesA3) leads to an amino acid substitution at codon 1105. The most common mutation is a change from glycine to serine (G1105S).^{[1][2]} This alteration reduces the binding affinity of **Dimethomorph** to its target enzyme, rendering the fungicide less effective. Resistance conferred by this mutation is inherited in a recessive manner, meaning both alleles of the gene must carry the mutation for the resistant phenotype to be expressed.^[1]

Q2: How can I detect the G1105S mutation in my *P. viticola* isolates?

A2: Several molecular techniques can be used to detect the G1105S mutation. Common methods include:

- PCR-RFLP (Polymerase Chain Reaction - Restriction Fragment Length Polymorphism): This method involves amplifying a fragment of the *PvCesA3* gene containing the mutation site and then digesting the PCR product with a specific restriction enzyme that recognizes the sequence in either the wild-type or the mutant allele, but not both.[\[2\]](#)
- Allele-Specific PCR (AS-PCR): This technique uses primers designed to specifically amplify either the resistant or the sensitive allele.
- Quantitative PCR (qPCR) and Droplet Digital PCR (ddPCR): These methods offer high sensitivity and the ability to quantify the proportion of resistant alleles within a population sample.[\[3\]](#)[\[4\]](#)

Q3: What are the typical EC50 values for **Dimethomorph**-sensitive and -resistant *P. viticola* isolates?

A3: The half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide that inhibits 50% of pathogen growth, differ significantly between sensitive and resistant isolates. This data is crucial for characterizing the resistance level of your isolates.

Isolate Type	Dimethomorph EC50 (µg/mL)	Reference
Sensitive	< 0.1	[2]
Resistant (G1105S)	54.28 to >100	[2]

Q4: What are the best practices for managing **Dimethomorph** resistance in the field?

A4: The Fungicide Resistance Action Committee (FRAC) provides guidelines to mitigate the development of resistance.[\[5\]](#) Key strategies include:

- Preventative Applications: Apply CAA fungicides like **Dimethomorph** in a preventative manner rather than curatively.[\[5\]](#)
- Limit Applications: Do not apply more than 50% of the total number of fungicide applications for downy mildew control using CAA fungicides. In some recommendations, a maximum of three to four applications per season is advised.[\[5\]](#)

- Rotation and Mixtures: Always rotate **Dimethomorph** with fungicides that have different modes of action.^[5] Tank-mixing with a multi-site fungicide is also a highly recommended strategy.
- Use Recommended Rates: Always apply fungicides at the full recommended dosage to avoid selecting for partially resistant individuals.^[5]

Experimental Protocols and Troubleshooting Guides

Fungicide Sensitivity Testing: Leaf Disc Bioassay

This bioassay is a common method to determine the phenotypic resistance of *P. viticola* isolates to **Dimethomorph**.

Detailed Methodology:

- Leaf Disc Preparation:
 - Collect young, healthy, and untreated grapevine leaves (a susceptible cultivar is preferred).
 - Wash the leaves thoroughly with sterile distilled water.
 - Use a cork borer to cut 15 mm discs from the leaves.
 - Place the leaf discs with their abaxial (lower) side up in 24-well plates containing a layer of water agar or a filter paper soaked in sterile water to maintain humidity.^[6]
- Fungicide Application:
 - Prepare a stock solution of **Dimethomorph** (e.g., 10,000 ppm in DMSO).
 - Create a dilution series to achieve final concentrations such as 0, 0.1, 1, 10, 50, and 100 µg/mL.
 - Apply a small, uniform volume of each fungicide dilution to the surface of the leaf discs. Allow the discs to dry in a sterile environment.

- Inoculation:
 - Prepare a sporangia suspension of the *P. viticola* isolate to be tested in sterile distilled water. Adjust the concentration to approximately 5×10^4 sporangia/mL.
 - Place a 10 μ L droplet of the sporangia suspension in the center of each leaf disc.
 - Seal the plates to maintain high humidity.
- Incubation and Evaluation:
 - Incubate the plates at 19-22°C with a 12-hour photoperiod.[\[6\]](#)
 - After 6-7 days, assess the level of sporulation on each disc, typically as a percentage of the disc area covered by new sporangia.
 - Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Troubleshooting Guide: Leaf Disc Bioassay

Problem	Potential Cause(s)	Recommended Solution(s)
No sporulation in control (untreated) discs	- Low viability of the inoculum.- Inadequate incubation conditions (low humidity or temperature).- Leaf discs are from a resistant grapevine cultivar or are too old.	- Use freshly harvested sporangia.- Ensure plates are well-sealed to maintain close to 100% humidity.- Use young, fully expanded leaves from a known susceptible cultivar.
High variability in sporulation between replicates	- Uneven application of fungicide or inoculum.- Inconsistent leaf disc quality.	- Ensure thorough mixing of solutions before application.- Use a calibrated pipette for all applications.- Select leaves of similar age and from the same position on the vine.
Contamination with other fungi or bacteria	- Non-sterile working conditions.- Contaminated leaves, water, or equipment.	- Work in a laminar flow hood.- Surface-sterilize leaves and use sterile water and equipment.- Include an appropriate antibiotic in the water agar if bacterial contamination is persistent.

Molecular Detection: PCR-RFLP for G1105S Mutation

This protocol allows for the genotypic characterization of **Dimethomorph** resistance.

Detailed Methodology:

- DNA Extraction:
 - Collect fresh sporangia from a sporulating leaf lesion or from a pure culture.
 - Extract genomic DNA using a commercial plant DNA extraction kit or a standard CTAB protocol.
- PCR Amplification:

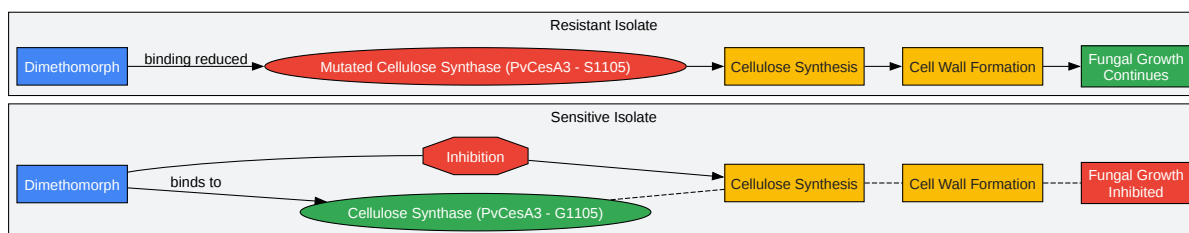
- Amplify the region of the PvCesA3 gene containing the G1105S mutation. Specific primers are required for this step.
- A typical PCR reaction mixture includes: DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
- Perform PCR with an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for the specific primers used.
- Restriction Digest:
 - The G1105S mutation creates or abolishes a restriction site for a specific enzyme. For example, the mutation can be detected using the restriction enzyme AluI.[\[7\]](#)
 - Incubate the PCR product with the chosen restriction enzyme according to the manufacturer's instructions.
- Gel Electrophoresis:
 - Run the digested PCR products on an agarose gel.
 - The sensitive (wild-type) allele will show a different banding pattern from the resistant (mutant) allele. For instance, with AluI, the 144-bp PCR product from a sensitive isolate remains uncut, while the product from a resistant isolate is cleaved into 107-bp and 37-bp fragments.[\[7\]](#)

Troubleshooting Guide: PCR-RFLP

Problem	Potential Cause(s)	Recommended Solution(s)
No PCR product	- Poor DNA quality or quantity.- PCR inhibitors present in the DNA extract.- Incorrect annealing temperature or other PCR parameters.	- Verify DNA concentration and purity using a spectrophotometer.- Dilute the DNA template to reduce inhibitor concentration.- Optimize the annealing temperature using a gradient PCR.
Non-specific PCR bands	- Annealing temperature is too low.- Primer design is not optimal.	- Increase the annealing temperature in increments.- Redesign primers to be more specific to the target region.
Incomplete or no digestion of PCR product	- Inactive restriction enzyme.- Incorrect buffer or incubation conditions.- PCR product contains mutations in the restriction site.	- Use a fresh aliquot of the enzyme.- Verify the correct buffer and incubation temperature/time are used.- Sequence the PCR product to confirm the presence of the expected restriction site.
Faint bands on the gel	- Low yield of PCR product.- Insufficient amount of digested product loaded on the gel.	- Increase the number of PCR cycles.- Load a larger volume of the digested product.

Visualizations

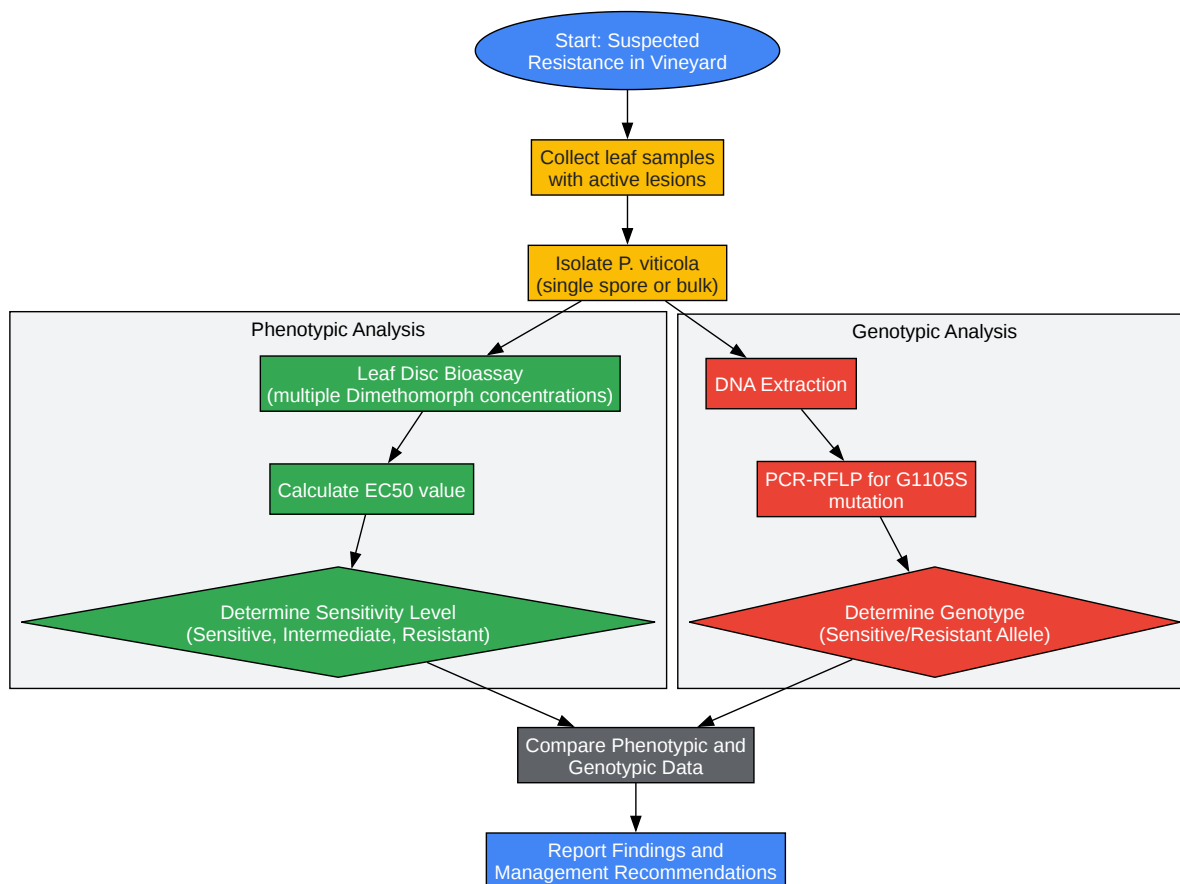
Dimethomorph Mode of Action and Resistance



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Caption: Mechanism of **Dimethomorph** action and resistance in *P. viticola*.

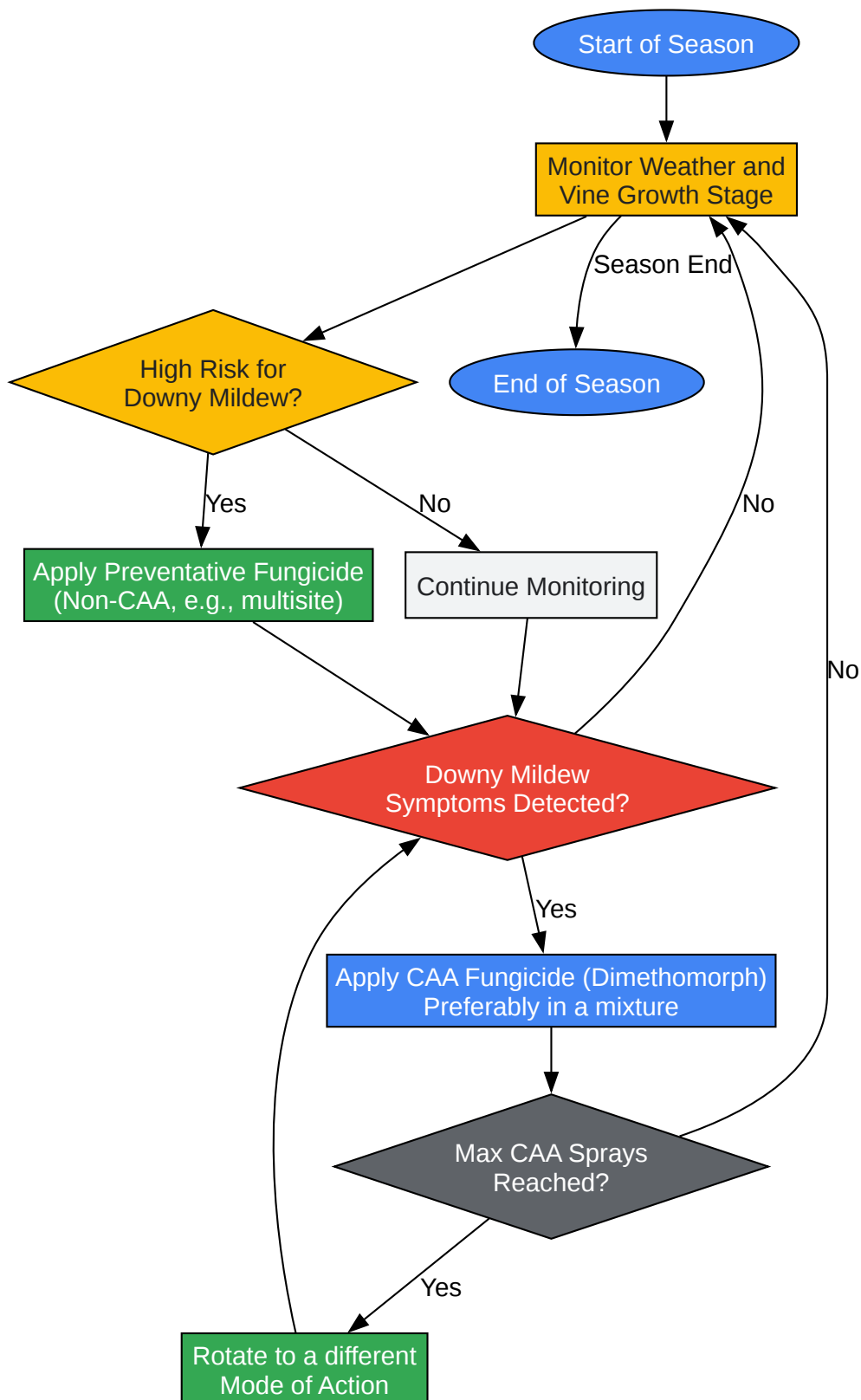
Experimental Workflow for Resistance Monitoring



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Caption: Workflow for monitoring **Dimethomorph** resistance in *P. viticola*.

Integrated Pest Management (IPM) Logic Flow



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Caption: Decision workflow for integrated management of **Dimethomorph** use.

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